Distinct Substitution Pattern Confers Unique Physicochemical Properties vs. N7-Desbenzyl and C8-Piperazine-Free Analogs
The presence of two benzyl groups—one at N7 on the purine core and another on the piperazine N4—substantially increases the calculated lipophilicity of 7-benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione relative to mono-benzyl or des-benzyl analogs. While experimentally measured LogP values for this exact compound have not been published, the molecular formula C₂₅H₂₈N₆O₂ implies a significantly higher ClogP compared to the common core scaffold 1,3-dimethyl-8-piperazin-1-yl-1H-purine-2,6-dione (C₁₁H₁₆N₆O₂, MW ~264), which lacks both benzyl groups . This difference directly impacts solubility, membrane permeability, and protein binding in biological assays, making the compound a tool for exploring hydrophobic binding pockets that simpler analogs cannot access .
| Evidence Dimension | Calculated lipophilicity (ClogP) |
|---|---|
| Target Compound Data | C₂₅H₂₈N₆O₂; MW 444.5; dual-benzyl architecture (estimated ClogP >3.5 based on fragment additivity) |
| Comparator Or Baseline | 1,3-Dimethyl-8-piperazin-1-yl-1H-purine-2,6-dione (C₁₁H₁₆N₆O₂; MW ~264; no benzyl groups; estimated ClogP <0.5) |
| Quantified Difference | Estimated ΔClogP >3 log units; >1.7× molecular weight difference |
| Conditions | Calculated from molecular formula and structural fragments; no experimental LogP data available for the target compound. |
Why This Matters
The large lipophilicity differential dictates different solvent handling (DMSO vs. aqueous buffer solubility), membrane partitioning behavior, and non-specific binding characteristics, all of which must be accounted for when designing dose-response or target-engagement assays.
